molecular formula C10H19ClN2O B1392787 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride CAS No. 937724-81-7

3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride

Cat. No.: B1392787
CAS No.: 937724-81-7
M. Wt: 218.72 g/mol
InChI Key: AUJWQKHBSFDSLF-UHFFFAOYSA-N
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Description

3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is a chemical compound that features both piperidine and pyrrolidine rings. These nitrogen-containing heterocycles are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound is often used in research and development for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride typically involves the reaction of piperidine and pyrrolidine derivatives under controlled conditions. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a pyrrolidine derivative in the presence of a suitable base and solvent . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the purification of the final product through crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes or act as an agonist or antagonist at specific receptors .

Properties

IUPAC Name

piperidin-3-yl(pyrrolidin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9;/h9,11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJWQKHBSFDSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679023
Record name (Piperidin-3-yl)(pyrrolidin-1-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937724-81-7
Record name (Piperidin-3-yl)(pyrrolidin-1-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyrrolidine-1-carbonyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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